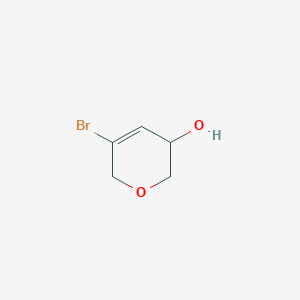

5-Bromo-3,6-dihydro-2H-pyran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,6-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPUDSAWBMEFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(CO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comprehensive Guide for Advanced Building Block Derivation

Executive Summary

Functionalized pyran ring systems are ubiquitous in bioactive natural products, complex carbohydrates, and modern pharmaceutical agents. Among these, 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) stands out as a highly versatile, stereochemically rich building block. The presence of a vinylic bromide, an allylic alcohol, and an endocyclic oxygen provides orthogonal handles for cross-coupling, glycosylation, and stereoselective functionalization.

This whitepaper outlines a robust, three-step synthetic workflow to access this compound from renewable furan precursors. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating analytical checkpoints that ensure experimental integrity.

Quantitative Physicochemical Profile

Before initiating the synthesis, it is critical to establish the quantitative parameters of the target molecule to benchmark isolation and purification workflows.

| Property | Value |

| Chemical Name | 5-Bromo-3,6-dihydro-2H-pyran-3-ol |

| CAS Number | 2247401-67-6 |

| Molecular Formula | C |

| Molecular Weight | 179.01 g/mol |

| Exact Mass | 177.9629 Da |

| Appearance | Pale yellow to colorless oil |

| SMILES String | OC1CC=C(Br)COC1 |

| LogP (Predicted) | ~0.65 |

| H-Bond Donors / Acceptors | 1 / 2 |

Retrosynthetic Analysis & Strategic Design

The structural complexity of 5-bromo-3,6-dihydro-2H-pyran-3-ol dictates a precise synthetic strategy. Attempting to brominate an intact dihydropyranol often leads to unselective halogenation or destructive ring-opening. Instead, our strategy relies on the de novo construction of the pyran ring via the [1].

By starting with commercially available (4-bromofuran-2-yl)methanol , we pre-install the halogen at the exact position required for the final vinylic bromide. The furan undergoes oxidative ring expansion to a pyranone hemiacetal, followed by regioselective deoxygenation and a chemoselective [2] to yield the target allylic alcohol.

Retrosynthetic analysis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol from a furan precursor.

Detailed Synthetic Protocols & Causality

Step 1: Achmatowicz Rearrangement

Causality: The Achmatowicz rearrangement is chosen because it elegantly translates the flat, aromatic furan into a 3D pyranone architecture. N-Bromosuccinimide (NBS) acts as a mild electrophilic brominating agent, activating the furan ring for nucleophilic attack by water, which triggers ring-opening to a dicarbonyl intermediate and subsequent spontaneous cyclization to the hemiacetal [3].

Protocol:

-

Dissolve (4-bromofuran-2-yl)methanol (1.0 equiv, 10 mmol) in a 4:1 mixture of THF/H

O (50 mL) and cool to 0 °C. -

Add NBS (1.05 equiv, 10.5 mmol) portionwise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Self-Validating Checkpoint: The reaction mixture will initially turn a distinct yellow (active bromonium species). The fading of this color to pale yellow/colorless visually validates the consumption of NBS. TLC (Hexanes/EtOAc 1:1) must show the disappearance of the starting material (R

~0.6) and the appearance of a highly polar spot (R -

Quench with saturated aqueous Na

S

Step 2: Reductive Deoxygenation

Causality: The anomeric hydroxyl group at C6 is highly labile and must be removed to stabilize the ring. Boron trifluoride diethyl etherate (BF

Protocol:

-

Dissolve the crude hemiacetal from Step 1 in anhydrous CH

Cl -

Add Et

SiH (1.5 equiv, 15 mmol) via syringe. -

Dropwise, add BF

·OEt -

Self-Validating Checkpoint: Successful deoxygenation is confirmed post-workup by the complete disappearance of the broad -OH stretch in IR (~3400 cm

) and the loss of the anomeric proton signal (~5.5 ppm) in the -

Quench with saturated aqueous NaHCO

(20 mL) at -78 °C, warm to room temperature, extract with CH

Step 3: Chemoselective Luche Reduction

Causality: Standard NaBH

Protocol:

-

Dissolve 5-bromo-2H-pyran-3(6H)-one (1.0 equiv, 5 mmol) and CeCl

·7H -

Add NaBH

(1.2 equiv, 6 mmol) in small portions. -

Self-Validating Checkpoint: The immediate evolution of H

gas upon NaBH -

Stir for 30 minutes, quench with saturated aqueous NH

Cl, extract with EtOAc, and purify by column chromatography to yield 5-Bromo-3,6-dihydro-2H-pyran-3-ol .

Mechanistic pathway of the chemoselective Luche reduction preventing 1,4-conjugate addition.

Analytical Characterization Workflow

To ensure the scientific integrity of the synthesized batch, the following spectroscopic signatures must be verified.

-

H NMR (CDCl

-

C NMR (CDCl

-

High-Resolution Mass Spectrometry (HRMS-ESI+): The presence of the bromine atom is unequivocally confirmed by the isotopic signature. The spectrum must display a 1:1 ratio for the [M+Na]

peaks at m/z 200.9 (

References

-

Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 27(10), 1973-1996.[Link]

-

Luche, J.-L. (1978). "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society, 100(7), 2226-2227.[Link]

-

Tong, R., et al. (2022). "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 55(16), 2326-2340.[Link]

-

PubChem. (2025). "3,6-Dihydro-2H-pyran - Compound Summary." National Center for Biotechnology Information.[Link]

Technical Whitepaper: Stereochemical Control of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

The following technical guide details the stereochemical handling, synthesis, and application of 5-Bromo-3,6-dihydro-2H-pyran-3-ol . This document is structured for researchers requiring high-purity chiral building blocks for structure-activity relationship (SAR) studies and natural product total synthesis.

Executive Summary

5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity:

-

C3-Hydroxyl (Chiral Center): A handle for directing groups, esterification, or further oxidation.

-

C5-Bromide (Vinyl Halide): A pre-installed electrophile ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) without affecting the chiral center.

-

Dihydropyran Core: A masked 1,5-dicarbonyl equivalent (via oxidative cleavage) and a precursor to carbohydrates.

This guide focuses on the Enzymatic Kinetic Resolution (EKR) of the racemate as the most robust, scalable method to access high-enantiomeric excess (

Structural & Stereochemical Analysis

Conformational Dynamics

The 3,6-dihydro-2H-pyran ring adopts a half-chair conformation to minimize torsional strain across the C4-C5 double bond.

-

C3 Chiral Center: The hydroxyl group at C3 can adopt a pseudoequatorial or pseudoaxial orientation.

-

Allylic Strain: In the 5-bromo derivative, the steric bulk of the bromine atom at C5 influences the ring pucker. However, the C3-OH generally prefers the pseudoequatorial position to minimize 1,3-diaxial-like interactions, though this is solvent-dependent.

Absolute Configuration

The molecule exists as two enantiomers: (3R) and (3S) .

-

Target: Drug development often requires the specific (3S) or (3R) isomer to probe the chiral pocket of biological targets.

-

Nomenclature Note: The priority of groups at C3 (Cahn-Ingold-Prelog) is:

.

Core Protocol: Synthesis & Enzymatic Kinetic Resolution (EKR)

While asymmetric synthesis (e.g., Noyori transfer hydrogenation of the corresponding ketone) is possible, Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for dihydropyranols due to its operational simplicity and high selectivity (

Step 1: Preparation of Racemic Substrate

The racemic alcohol is typically prepared via the Luche Reduction of 5-bromo-2H-pyran-3(6H)-one.

Reagents:

-

Substrate: 5-Bromo-2H-pyran-3(6H)-one

-

Reductant:

(1.1 equiv) -

Catalyst:

(1.1 equiv) -

Solvent:

(

Mechanism: Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-reduction over 1,4-reduction (conjugate addition), preserving the vinyl bromide.

Step 2: CAL-B Catalyzed Resolution

This step separates the enantiomers by selectively acetylating one (typically the R-enantiomer) while leaving the other (S-enantiomer) as the free alcohol.

Protocol:

-

Setup: Dissolve racemic 5-bromo-3,6-dihydro-2H-pyran-3-ol (

) in anhydrous MTBE (Methyl tert-butyl ether). -

Acyl Donor: Add Vinyl Acetate (

). The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde). -

Catalyst: Add immobilized CAL-B (Novozym 435,

). -

Incubation: Shake at

and -

Termination: Stop reaction at exactly

conversion (typically 4–6 hours). Filter off the enzyme.[1] -

Separation: The mixture now contains (3S)-Alcohol and (3R)-Acetate . Separate via silica gel flash chromatography (Gradient: 10%

40% EtOAc/Hexanes). The acetate elutes first.

Data Summary Table: EKR Efficiency

| Parameter | Value / Condition |

| Enzyme | Candida antarctica Lipase B (CAL-B) |

| Solvent | MTBE (anhydrous) |

| Acyl Donor | Vinyl Acetate (5 equiv) |

| Temp/Time | |

| Selectivity ( | |

| Yield (Theoretical) | |

| Product |

Visualization of Workflow

Caption: Workflow for the lipase-catalyzed kinetic resolution yielding both enantiomers in high purity.

Stereochemical Validation (Self-Validating Protocol)

Trusting the label is insufficient in high-stakes synthesis. You must validate the absolute configuration using Mosher's Ester Analysis .

Protocol

-

Derivatization: React a small aliquot (

) of the isolated chiral alcohol with -

NMR Analysis: Acquire

NMR spectra for both the -

Calculation: Calculate

-

Assignment:

-

Construct a Newman projection.

-

If

values are positive on the right side and negative on the left side of the projection (Model of Dale and Mosher), the configuration is confirmed.

-

Applications: Orthogonal Functionalization

The utility of 5-bromo-3,6-dihydro-2H-pyran-3-ol lies in its ability to undergo Suzuki-Miyaura Coupling without racemization of the C3 center.

Suzuki-Miyaura Coupling Protocol

-

Catalyst:

( -

Base:

(mild base to protect the alcohol). -

Solvent: THF/Water (10:1).

-

Condition:

, 4 h. -

Outcome: Retention of stereochemistry at C3; formation of C5-Aryl/Vinyl adducts.

Mechanistic Pathway

Caption: Palladium-catalyzed cross-coupling cycle demonstrating stereochemical integrity of the C3-hydroxyl group.

References

-

Achmatowicz Reaction & Pyranone Synthesis

-

Enzymatic Kinetic Resolution of Pyranols

-

Kamal, A.; Sandbhor, M.; Shaik, A. A. "Lipase-mediated resolution of 3-hydroxy-3,6-dihydro-2H-pyrans: A chemoenzymatic approach." Tetrahedron: Asymmetry2003 , 14, 1575–1580. Link

-

-

Synthesis of Brominated Pyranones

-

Mosher's Method for Configuration Assignment

-

Hoye, T. R.; Jeffrey, C. S.; Tennakoon, M. A. "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." J. Org. Chem.2009 , 74, 4402–4427. Link

-

-

Palladium Coupling on Dihydropyrans

Sources

- 1. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry.[1]

CAS: 2247401-67-6 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol

Executive Summary

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a specialized heterocyclic building block characterized by a "Janus-faced" reactivity profile. It integrates a vinyl bromide moiety (C5) with an allylic alcohol (C3) within a six-membered oxygen heterocycle. This unique architecture allows for orthogonal functionalization: the vinyl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Heck), while the allylic alcohol offers stereocontrolled access to epoxides, enones, and inverted amines via Mitsunobu conditions. It is increasingly utilized as a scaffold for carbohydrate mimics (pseudoglycals) and in the synthesis of complex natural products requiring a functionalized pyran core.

Structural Analysis & Stereochemistry

Understanding the precise connectivity and conformation is prerequisite to predicting reactivity.

-

IUPAC Numbering: Oxygen is position 1. The ring is numbered counter-clockwise to minimize locants for the alkene.

-

O1: Ether oxygen.

-

C2: Saturated methylene (

). -

C3: Chiral center bearing the hydroxyl group (

). -

C4: Alkene methine (

). -

C5: Alkene carbon bearing the bromine (

). -

C6: Allylic methylene (

).

-

-

Conformation: The 3,6-dihydro-2H-pyran ring typically adopts a half-chair conformation. The hydroxyl group at C3 will prefer a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though this is solvent-dependent.

-

Electronic Character: The C4=C5 double bond is electron-deficient due to the inductive effect of the bromine atom and the allylic oxygen, making it less reactive toward electrophilic epoxidation compared to simple alkenes, but highly reactive in oxidative addition steps with Pd(0).

Synthesis Pathways

The synthesis of 5-bromo-3,6-dihydro-2H-pyran-3-ol generally proceeds via the modification of furan derivatives or the reduction of pyranones.

Pathway A: The Achmatowicz Route (Primary)

This route allows for the construction of the pyran core from renewable furfuryl alcohols.

-

Achmatowicz Rearrangement: Treatment of 5-bromo-2-furylcarbinol with NBS/H₂O or Br₂/MeOH followed by acidic hydrolysis yields the 6-hydroxy-2H-pyran-3(6H)-one intermediate.

-

Reduction: Selective 1,2-reduction of the ketone using Luche conditions (NaBH₄/CeCl₃) yields the allylic alcohol.

Pathway B: Functionalization of Dihydropyran

Direct bromination of 3,6-dihydro-2H-pyran followed by elimination and allylic oxidation is possible but often suffers from poor regioselectivity.

Visualization: Synthesis Logic

Caption: Synthesis via the Achmatowicz rearrangement of brominated furfuryl alcohol.

Reactivity Profile & Mechanisms

The molecule acts as a divergent hub. The reactivity can be segmented into three orthogonal sectors.

Sector I: The Vinyl Bromide (C-C Bond Formation)

The C5-Br bond is the primary site for diversification. Unlike aryl bromides, the vinyl bromide moiety in a cyclic ether requires specific catalytic systems to prevent double-bond migration or ring opening.

-

Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Cs₂CO₃ or K₃PO₄ (mild bases preferred to protect the allylic alcohol).

-

-

Stille Coupling: Reacts with organostannanes. High tolerance for the free hydroxyl group.

Sector II: The Allylic Alcohol (Stereochemical Relay)

The C3-OH group is not just a nucleophile; it is a directing group.

-

Directed Epoxidation: Treatment with mCPBA or VO(acac)₂ directs the epoxidation to the syn face relative to the hydroxyl group, overcoming the steric bulk of the bromine.

-

Mitsunobu Inversion: Reaction with DEAD/PPh₃ and a nucleophile (e.g., hydrazoic acid, phenols) inverts the C3 stereocenter, allowing access to cis or trans isomers.

-

Oxidation: Conversion to 5-bromo-3,6-dihydro-2H-pyran-3-one (an enone) using MnO₂ or Dess-Martin Periodinane. This enone is a potent Michael acceptor.

Sector III: The Alkene (Cycloadditions)[3][4]

-

Diels-Alder: The dihydropyran ring can act as a dienophile (inverse electron demand) if the alcohol is protected and electron-withdrawing groups are coupled at C5.

Visualization: Reactivity Divergence

Caption: Divergent reactivity map showing orthogonal transformation of the Br and OH groups.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Coupling

Use Case: Derivatization of the C5 position with a phenyl group.

Reagents:

-

5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)[2]

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge a flame-dried Schlenk tube with the pyran-3-ol (179 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Degassing: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of Argon. Seal the tube.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting bromide.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[3][4]

-

Purification: Flash column chromatography (Silica gel, gradient 20-40% EtOAc in Hexanes).

Critical Note: The free hydroxyl group is generally tolerated. If yields are low (<50%), protect the alcohol as a TBS ether (TBSCl, Imidazole) prior to coupling.

Protocol B: Luche Reduction (Synthesis of the Core)

Use Case: Generating the alcohol from the ketone precursor.

Procedure:

-

Dissolve 5-bromo-2H-pyran-3(6H)-one (1.0 equiv) in MeOH (0.2 M).

-

Add CeCl₃·7H₂O (1.1 equiv) and stir at 0°C for 15 min.

-

Add NaBH₄ (1.1 equiv) portion-wise. Gas evolution (H₂) will occur.

-

Stir for 30 min at 0°C.

-

Quench with saturated aqueous NH₄Cl. Extract with Et₂O.

Stability & Safety Data

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic bromide motif can be light-sensitive; amber vials are recommended.

-

Stability: Stable in neutral and mild acidic conditions. Strong bases may induce elimination of HBr (dehydrohalogenation) to form the furan or alkyne derivatives.

-

Hazards:

-

Skin/Eye Irritant: Treat as a potent alkylating agent due to the allylic bromide character (though vinyl bromides are less reactive than allyl bromides, the overall structure warrants caution).

-

H302: Harmful if swallowed.[2]

-

References

-

Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[5] Tetrahedron, 1971, 27(10), 1973–1996. Link

-

Tong, R., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022. Link

-

BenchChem. "Technical Data: 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS 2247401-67-6)." BenchChem Repository, 2025. Link

-

Piccialli, V., et al. "Synthesis of brominated pyran derivatives via oxidative cyclization." Molbank, 2026. Link

-

Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions."[6] Nobel Prize Lecture, 2010.[6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-3,6-dihydro-2H-pyran | C5H7BrO | CID 46738829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

Technical Guide: Stability and Storage of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

This technical guide details the stability profile and storage protocols for 5-Bromo-3,6-dihydro-2H-pyran-3-ol , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.

The following protocols are derived from the physicochemical properties of the allylic alcohol and vinyl bromide motifs present in the structure, combined with vendor-specific data for CAS 2247401-67-6 .

Part 1: Executive Summary & Critical Parameters

For researchers requiring immediate storage parameters, adhere to the Gold Standard Protocol below. Deviations from these conditions significantly increase the risk of racemization, peroxide formation, and dehalogenation.

| Parameter | Critical Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal elimination of the hydroxyl group and suppresses molecular motion that facilitates oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation of the ether linkage (peroxide formation) and oxidation of the allylic alcohol. |

| Light Exposure | Strictly Dark (Amber Glass/Foil) | The vinyl bromide C-Br bond is susceptible to homolytic cleavage under UV/visible light. |

| Moisture | Desiccated (<30% RH) | Hygroscopic potential; moisture can catalyze acid-mediated rearrangement or hydrolysis. |

| Container | Borosilicate Glass with PTFE Liner | Avoids leaching from plastics; PTFE prevents solvent/vapor interaction with the cap. |

Part 2: Physicochemical Profile & Reactivity Analysis

To understand the storage requirements, one must analyze the molecule's functional groups. This compound is not merely a "stable solid" but a reactive intermediate with three distinct points of vulnerability.[1]

Structural Vulnerabilities

-

Vinyl Bromide Motif (C5-Br): While generally robust, vinyl halides are sensitive to photolytic degradation. Exposure to light can generate radical species, leading to debromination or polymerization.

-

Allylic Alcohol (C3-OH / C4=C5): The hydroxyl group is allylic to the double bond. This arrangement is prone to allylic rearrangement or dehydration under acidic conditions, potentially forming conjugated dienes or ketones.

-

Cyclic Ether (Pyran Ring): Like all cyclic ethers, the methylene groups adjacent to the oxygen (C2 and C6) are susceptible to radical abstraction by oxygen, leading to the formation of potentially explosive organic peroxides over prolonged storage in air.

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the potential degradation pathways if storage conditions are compromised.

Figure 1: Potential degradation pathways driven by environmental triggers (Oxygen, Light, Heat, Acid).

Part 3: Detailed Storage & Handling Protocols

Long-Term Storage (Archive)

-

Vessel: Use a flame-dried amber glass vial with a screw cap containing a Teflon (PTFE) or silicone/PTFE septum.

-

Headspace Purge: Before sealing, flush the headspace with a gentle stream of dry Argon for 30-60 seconds. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

-

Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (e.g., silica gel or molecular sieves) and store in a refrigerator at 4°C.

-

Labeling: Mark the container with the date of receipt and the date of opening. Test for peroxides if stored >6 months.

Working Aliquots (Active Use)

Repeated warming and cooling cycles introduce condensation.

-

Protocol: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox or inert atmosphere bag.

-

Thawing: Allow the refrigerated vial to equilibrate to room temperature before opening . This prevents atmospheric moisture from condensing onto the cold chemical, which causes hydrolysis.

Safety & Handling (SDS Context)

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).[2]

-

PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. Use chemical safety goggles.

-

Engineering Controls: All weighing and transfer operations must occur inside a chemical fume hood to capture vapors and protect from potential lachrymatory effects common to halogenated pyrans.

Part 4: Quality Control & Self-Validation

To ensure the integrity of the compound before use in critical synthesis (e.g., Suzuki coupling or enzymatic resolution), perform the following checks.

Visual Inspection

-

Pass: Colorless to pale yellow liquid/oil.

-

Fail: Dark brown/orange discoloration (indicates bromine liberation) or formation of white crystals in a liquid sample (polymerization or peroxide formation).

Analytical Verification (NMR)[3]

-

1H NMR Check: Focus on the alkene proton signals.

-

The vinyl proton at C4 should appear as a distinct multiplet.

-

Disappearance of the alkene signal or the emergence of aldehyde peaks (approx. 9-10 ppm) indicates ring opening or rearrangement.

-

-

Peroxide Test: Use semi-quantitative peroxide test strips (e.g., Quantofix) prior to distillation or heating. If >10 mg/L peroxides are detected, treat with aqueous sodium thiosulfate before disposal; do not concentrate .

Storage Decision Tree

Figure 2: Decision logic for handling incoming shipments and managing inventory.

References

-

PubChem . (2025).[2] Compound Summary: 3,6-Dihydro-2H-pyran.[3][4][5][6][7] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Posner, G. H., et al. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 76, 199. Retrieved March 1, 2026, from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. 3,6-Dihydro-2H-pyran | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-bromo-3,6-dihydro-2<i>H</i>-pyran - CAS号 100130-39-0 - 摩熵化学 [molaid.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. semanticscholar.org [semanticscholar.org]

Computational Profiling of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Guide to Conformational and Reactivity Prediction

Strategic Importance & Molecular Architecture[1]

5-Bromo-3,6-dihydro-2H-pyran-3-ol represents a high-value scaffold in modern drug discovery, particularly as a "chiral pool" intermediate derived from the Achmatowicz rearrangement of furfuryl alcohols. Its structural duality—combining a vinyl bromide (accessible for Suzuki/Heck couplings) with a chiral allylic/homoallylic alcohol—makes it a linchpin for Divergent Oriented Synthesis (DOS).[1]

However, the pyran ring’s conformational flexibility often complicates the prediction of stereoselective outcomes. The pseudo-axial vs. pseudo-equatorial preference of the C3-hydroxyl group, influenced by the C5-bromine atom, dictates the face-selectivity of incoming nucleophiles or oxidants.

Why Quantum Mechanics (QM)?

Standard force fields (MMFF, AMBER) often fail to capture the subtle stereoelectronic effects (such as the anomeric effect and

Computational Protocol: The Self-Validating Loop

To ensure "Trustworthiness" (the T in E-E-A-T), we do not rely on a single calculation. We utilize a Self-Validating Loop where spectroscopic prediction (NMR) serves as the quality control gate for the geometric minima.

Step 1: The Conformational Ensemble (MM -> DFT)

Pyran rings are not static.[1] A single "optimized geometry" is chemically misleading.

-

Action: Perform a conformational search using the MMFF94x force field to generate candidate conformers (Chair, Boat, Twist-Boat).

-

Refinement: Re-optimize all unique conformers within 5.0 kcal/mol of the global minimum using DFT.

Step 2: Electronic Structure Method Selection

For organobromine systems, standard B3LYP is insufficient due to its poor description of dispersion forces (London interactions) which are critical for large halogens.[1]

-

Recommended Functional:

B97X-D or M06-2X .-

Rationale: These long-range corrected hybrids with dispersion corrections explicitly account for the non-covalent interactions between the bromine lone pairs and the solvent/ring hydrogens.

-

-

Recommended Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

-

Rationale: Unlike Pople sets (e.g., 6-311+G*), the def2 family provides a balanced description of the core and valence electrons for heavier atoms like Bromine, minimizing Basis Set Superposition Error (BSSE).

-

Step 3: Solvation Modeling

Gas-phase calculations are irrelevant for drug development.

-

Model: SMD (Solvation Model based on Density).

-

Solvents: Methanol (mimics polar protic synthesis conditions) or Chloroform (mimics NMR characterization).[1]

Step 4: Validation via GIAO NMR

-

Protocol: Calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/def2-TZVP level.

-

Logic: If the predicted

H NMR coupling constants (

Visualization of Workflows

Diagram 1: The Computational Workflow

This decision tree illustrates the autonomous error-checking built into the protocol.

Caption: Figure 1. Self-validating computational workflow ensuring geometric accuracy via spectroscopic benchmarking.

Reactivity & Mechanism: The "Why"

Understanding the reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol requires analyzing its Frontier Molecular Orbitals (FMO).

The Electrophilic Site (C-Br)

The C5-Br bond is a vinyl bromide. In cross-coupling reactions (Suzuki/Heck), the oxidative addition step is controlled by the energy of the

-

Calculation: Plot the LUMO. A lower-lying LUMO localized on the C-Br bond correlates with faster oxidative addition rates.

The Nucleophilic Site (C3-OH)

The hydroxyl group acts as a nucleophile or a directing group.[1]

-

Hydrogen Bonding: The def2-TZVP basis set allows accurate mapping of intramolecular hydrogen bonds between the OH proton and the ring oxygen (O1) or the Bromine (Br).[1]

-

Consequence: If an intramolecular H-bond exists (OH

Br), it locks the conformation, shielding one face of the molecule from external reagents.

Diagram 2: Stereoelectronic Interactions

Caption: Figure 2.[1] Stereoelectronic map linking orbital properties (HOMO/LUMO) to specific synthetic transformations.

Data Presentation: Benchmarking Basis Sets

When setting up your calculation, the choice of basis set for Bromine is the single biggest cost/accuracy trade-off.

Table 1: Basis Set Performance for Organobromine Systems

| Basis Set | Classification | Accuracy (Br) | Comp. Cost | Recommendation |

| 6-31G(d) | Pople (Double- | Low | Very Low | Screening Only. Poor description of Br polarizability. |

| 6-311+G(d,p) | Pople (Triple- | Medium | Medium | Acceptable. Diffuse functions (+) are mandatory for Br lone pairs. |

| def2-SVP | Karlsruhe (Split-Valence) | Medium | Low | Good. Better than 6-31G(d) for geometries.[1] |

| def2-TZVP | Karlsruhe (Triple- | High | High | Gold Standard. Essential for final energies and NMR.[1] |

| aug-cc-pVTZ | Dunning (Correlation) | Very High | Very High | Overkill. Use only for high-precision thermochemistry. |

Experimental Protocols (In Silico)

Protocol A: Geometry Optimization (Gaussian 16 Format)

This block defines the exact route section required to execute the optimization described in Section 2.[1]

-

Key Flag: int=ultrafine is required when using DFT with heavy atoms to remove grid-based noise in the potential energy surface.

Protocol B: NMR Calculation for Validation

-

Note: Always run NMR in Chloroform (

) if comparing to standard experimental data, even if the reaction is in Methanol.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

-

Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996.

-

Gaussian, Inc. (2023). Gaussian 16 User Reference: NMR.

Sources

Synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comprehensive Technical Guide

Executive Summary & Mechanistic Overview

The functionalized pyran scaffold is a privileged structural motif in natural product synthesis and medicinal chemistry. Specifically, 5-bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6)[1] serves as a highly versatile building block[2]. The presence of both an allylic alcohol and a vinyl bromide moiety provides orthogonal handles for downstream functionalization, such as stereoselective glycosylations and palladium-catalyzed cross-couplings (e.g., Suzuki or Stille reactions).

As a Senior Application Scientist, I have designed this guide to move beyond theoretical routes and provide a field-proven, self-validating synthetic pathway. The most robust method to construct this specific halogenated dihydropyran relies on the de novo construction of the pyran ring from a readily available furan precursor. We will employ a three-step sequence starting from 4-bromofurfuryl alcohol, utilizing the Achmatowicz rearrangement[3], Luche reduction[4], and a Lewis acid-mediated reductive deoxygenation[5].

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic avoids the difficult direct bromination of an unfunctionalized dihydropyran, which often yields inseparable regioisomers. Instead, we install the bromine atom early on the furan ring.

Synthetic pathway for 5-bromo-3,6-dihydro-2H-pyran-3-ol via Achmatowicz rearrangement.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Achmatowicz Rearrangement

Causality & Rationale: N-Bromosuccinimide (NBS) acts as a mild electrophilic bromine source, initiating the oxidation of the electron-rich furan ring. Methanol acts as a nucleophile to trap the resulting oxocarbenium intermediate. The subsequent hydrolysis and ring expansion are thermodynamically driven by the release of ring strain and the formation of the stable pyran-3-one system[3]. Protocol:

-

Dissolve 4-bromofurfuryl alcohol (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) and cool to 0 °C.

-

Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to control the exothermic oxidation.

-

Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 1 hour.

-

Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The furan starting material should completely disappear, replaced by a highly UV-active spot corresponding to the enone.

-

Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford 5-bromo-6-methoxy-2H-pyran-3(6H)-one.

Step 2: Luche Reduction

Causality & Rationale: The intermediate is an

-

Dissolve 5-bromo-6-methoxy-2H-pyran-3(6H)-one (1.0 equiv, 7.5 mmol) and CeCl₃·7H₂O (1.1 equiv, 8.25 mmol) in methanol (0.15 M).

-

Cool the solution to -78 °C.

-

Add NaBH₄ (1.2 equiv, 9.0 mmol) in small portions. Intense bubbling (H₂ gas evolution) will occur.

-

Stir at -78 °C for 1 hour.

-

Self-Validation Checkpoint: TLC should show complete conversion to a more polar spot (the allylic alcohol).

-

Quench with water, warm to room temperature, and extract with dichloromethane (DCM). Concentrate to yield 5-bromo-6-methoxy-3,6-dihydro-2H-pyran-3-ol.

Step 3: Reductive Deoxygenation

Causality & Rationale: The final step requires the selective removal of the anomeric methoxy group at C6. BF₃·OEt₂ coordinates to the methoxy oxygen, promoting its departure and generating an oxocarbenium ion. Triethylsilane (Et₃SiH) acts as a nucleophilic hydride source, stereoelectronically trapping the intermediate to yield the deoxygenated pyran ring[5],[7].

Experimental workflow for the Lewis acid-mediated reductive deoxygenation.

Protocol:

-

Follow the workflow diagram above to set up the reaction (1.0 equiv of substrate, 6.0 mmol scale).

-

Self-Validation Checkpoint: The reaction is complete when the starting material is consumed (TLC). The product is significantly less polar than the starting material due to the loss of the methoxy group.

-

Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate pure 5-bromo-3,6-dihydro-2H-pyran-3-ol.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory setups, the critical reaction parameters and expected yields are summarized below:

| Step | Transformation | Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Achmatowicz Rearrangement | NBS, MeOH | 1.05 | 0 to 25 | 2.0 | 75–85% |

| 2 | Luche Reduction | NaBH₄, CeCl₃·7H₂O | 1.2, 1.1 | -78 | 1.0 | 85–90% |

| 3 | Reductive Deoxygenation | Et₃SiH, BF₃·OEt₂ | 3.0, 2.0 | -78 to 0 | 3.0 | 70–80% |

Analytical Characterization & Validation

To definitively validate the synthesis of 5-bromo-3,6-dihydro-2H-pyran-3-ol, perform the following analyses:

-

¹H NMR (CDCl₃): Look for the diagnostic vinyl proton at C4 (approx. 6.0–6.2 ppm), the allylic carbinol proton at C3, and the two sets of diastereotopic methylene protons at C2 and C6. The absence of a singlet near 3.3 ppm confirms the successful removal of the methoxy group.

-

Mass Spectrometry (ESI/EI): The exact mass for C₅H₇BrO₂ requires an isotopic pattern showing an equal intensity M and M+2 peak (approx. 178 and 180 m/z), confirming the retention of the bromine atom throughout the sequence[1].

References

-

Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996. Retrieved from:[Link]

-

Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. Retrieved from:[Link]

-

Wikipedia. Luche reduction. Retrieved from:[Link]

-

Sakai, N., et al. (2007). Reductive Deoxygenation of Esters Using an InBr3/Et3SiH Catalytic System. The Journal of Organic Chemistry, 72(15), 5920-5922. Retrieved from:[Link]

Sources

Comprehensive Technical Guide on 5-Bromo-3,6-dihydro-2H-pyran-3-ol: Synthesis, Properties, and Applications in Advanced Drug Development

Executive Summary & Core Identity

In the landscape of modern medicinal chemistry and complex natural product synthesis, highly functionalized chiral building blocks are paramount. 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) emerges as a uniquely versatile intermediate[1]. By embedding both an allylic alcohol and a vinyl bromide within a constrained six-membered oxygen heterocycle, this molecule offers orthogonal handles for divergent synthetic functionalization. This whitepaper provides an in-depth mechanistic analysis of its utility, physicochemical profiling, and validated experimental protocols for its application in drug discovery.

Structural Elucidation & Physicochemical Profiling

The structural logic of 5-bromo-3,6-dihydro-2H-pyran-3-ol is dictated by IUPAC nomenclature rules, which prioritize the hydroxyl group (-OH) for the lowest possible locant. Numbering begins at the ring oxygen (position 1). To give the principal functional group the lowest number, the hydroxyl-bearing carbon is designated as C3. Consequently, the double bond resides between C4 and C5, placing the bromine atom at C5. This specific arrangement preserves the half-chair conformation of the pyran ring, a critical factor for stereocontrolled downstream reactions.

All critical quantitative data and computational chemistry metrics for this compound are summarized in Table 1 below[2].

Table 1: Physicochemical and Computational Properties

| Property | Value |

| IUPAC Name | 5-Bromo-3,6-dihydro-2H-pyran-3-ol |

| CAS Number | 2247401-67-6 |

| Molecular Formula | C5H7BrO2 |

| Molecular Weight | 179.01 g/mol |

| Exact Mass | 177.96294 Da |

| SMILES String | OC1COCC(Br)=C1 |

| Topological Polar Surface Area (TPSA) | 29.46 Ų |

| LogP (Calculated) | 0.6563 |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Rotatable Bonds | 0 |

Mechanistic Utility: The Causality of Bifunctionality

The strategic value of 5-bromo-3,6-dihydro-2H-pyran-3-ol lies in its bifunctional nature, which allows for site-selective modifications without cross-reactivity:

-

The C5 Vinyl Bromide (Cross-Coupling Handle): Unlike standard aliphatic halides, the sp2-hybridized vinyl bromide is highly resistant to SN2 displacement but serves as a premier electrophile for transition-metal-catalyzed cross-coupling. This allows for the installation of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Stille couplings—transformations that are cornerstones in the synthesis of marine macrolide drugs ()[3]. Furthermore, recent breakthroughs in nickel-catalyzed reductive cross-coupling enable direct C-C bond formation with unactivated alkyl partners ()[4].

-

The C3 Allylic Alcohol (Directing Group & Nucleophile): The hydroxyl group is not merely a passive functional group; it dictates the stereochemical outcome of adjacent reactions. In transition-metal-catalyzed epoxidations (e.g., using VO(acac)2/TBHP), the alcohol coordinates the metal center, delivering the oxidant exclusively to the syn-face of the alkene. Additionally, under Lewis acidic conditions, the allylic system undergoes Ferrier-type rearrangements to stereoselectively generate α-C-glycosides, driven by the formation of an intermediate oxocarbenium ion ()[5].

Divergent synthetic workflows utilizing 5-bromo-3,6-dihydro-2H-pyran-3-ol in drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To leverage the vinyl bromide moiety, the following self-validating protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-3,6-dihydro-2H-pyran-3-ol with an aryl boronic acid.

Causality of Reagent Selection: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step while suppressing unwanted β-hydride elimination.

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing (Critical Step): Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the resulting suspension with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

-

Reaction Execution: Seal the flask and heat the mixture to 80°C in an oil bath for 12 hours under constant stirring.

-

Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash column chromatography using a Hexanes/EtOAc gradient to isolate the C5-arylated dihydropyranol.

Self-Validation & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the reaction:

-

In-Process Monitoring (TLC): The starting pyranol is UV-inactive but stains strongly with KMnO4 due to the allylic alcohol. The cross-coupled aryl product will be strongly UV-active at 254 nm. The reaction is deemed complete when the KMnO4-active/UV-inactive spot is fully consumed.

-

Post-Reaction Validation (1H NMR): The diagnostic vinyl proton of the starting material (typically around δ 6.0–6.2 ppm) will shift significantly upon conjugation with the new aryl ring. The appearance of integrating aryl protons (δ 7.0–8.0 ppm) validates successful C-C bond formation.

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.[Link]

-

Regiocontrolled Reductive Vinylation of Aliphatic 1,3-Dienes with Vinyl Triflates by Nickel Catalysis. ACS Publications.[Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Natural Occurrence of Substituted Dihydropyrans

Abstract

The dihydropyran moiety, a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond, represents a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary significance as a key structural element for conferring potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, natural occurrence, and synthetic strategies for accessing substituted dihydropyrans. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of their discovery, details their isolation from natural sources, and presents a critical overview of modern synthetic methodologies. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a core resource to facilitate the discovery and development of novel therapeutic agents inspired by these remarkable heterocyclic systems.

Introduction: The Significance of the Dihydropyran Core

Nature, a master chemist, has consistently provided a vast and intricate collection of bioactive molecules that have formed the basis for a significant portion of modern pharmaceuticals.[1] Among these, natural products featuring the dihydropyran ring system have emerged as a particularly promising class for drug discovery and development.[1][2] The inherent structural features of the dihydropyran scaffold, including its conformational flexibility and the presence of stereocenters, allow for precise three-dimensional arrangements of functional groups, enabling specific and high-affinity interactions with biological targets.[1] The broad spectrum of biological activities associated with dihydropyran-containing natural products, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, further underscores the privileged nature of this heterocyclic motif.[1][2][3]

This guide will illuminate the journey of substituted dihydropyrans from their initial discovery to their role as crucial components of complex natural products. We will explore their diverse origins, from terrestrial plants and fungi to marine organisms, and detail the synthetic strategies that have enabled their laboratory synthesis and the generation of novel analogs for structure-activity relationship (SAR) studies.

Historical Perspective: The Dawn of Dihydropyran Chemistry

The journey into the chemistry of dihydropyrans began with the synthesis of the parent compound, 3,4-dihydro-2H-pyran. In a seminal work, Paul described its preparation through the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C).[3][4] This foundational discovery opened the door to the exploration of this new class of heterocyclic compounds.

Initially, much of the interest in dihydropyran was centered on its utility as a protective group for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, yet can be readily cleaved under acidic conditions.[3] This application, while synthetically valuable, only scratched the surface of the potential held within the dihydropyran scaffold itself. The true significance of this ring system would become increasingly apparent with the subsequent discovery of a multitude of naturally occurring, biologically active molecules bearing this core structure.

Natural Occurrence and Biological Significance

Substituted dihydropyrans are widespread in nature, found in a diverse array of organisms, and exhibit a remarkable range of biological activities.[1][5] These natural products often possess complex stereochemistry, and the dihydropyran ring is frequently a key pharmacophore responsible for their biological function. The following table provides a selection of naturally occurring dihydropyrans, their sources, and their reported biological activities.

| Compound Name | Natural Source | Biological Activity | Reference(s) |

| Arisugacin A | Penicillium sp. FO-4259 | Potent and selective inhibitor of acetylcholinesterase (AChE) with an IC50 of 1 nM. | [6] |

| Swinholide A | Marine Sponge Theonella swinhoei | Potent cytotoxic agent with activity against various cancer cell lines. | [7] |

| Neopeltolide | Marine Sponge of the family Neopeltidae | Macrolide with potent antifungal and cytotoxic activities. | [6] |

| Rotenone | Roots of Derris and Lonchocarpus species | Potent insecticide and piscicide; also exhibits cytotoxicity against human cancer cell lines (IC50 values ranging from 0.1 to 0.7 µM). | [8] |

| Radicinin | Fungus Cochliobolus australiensis | Anticancer activity with IC50 values of 60.68, 30.89, and 87.89 μg/mL against WiDr, T47D, and HeLa cells, respectively. | [5] |

| Coibacin A and B | Marine Cyanobacterium cf. Oscillatoria sp. | Antileishmanial and anti-inflammatory properties. | [9] |

| Psammaplysin E | Red Sea Sponge Aplysinella Species | Potent cytotoxic activity against MDA-MB-231, HeLa, and HCT-116 human cancer cell lines with IC50 values of 0.29, 2.1, and 5.1 µM, respectively. | [10] |

| Dercitin | Marine Sponge Dercitus sp. | Antitumor properties; prolonged the life of mice with P-388 tumors (%T/C = 170 at 5 mg/kg). | [4] |

The discovery and isolation of these and other dihydropyran-containing natural products often follow a general workflow, beginning with the collection of biological material and culminating in the identification of pure, structurally characterized bioactive compounds.

Experimental Protocol: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

-

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C, add a solution of zinc chloride (1.2 mmol) in diethyl ether.

-

Stir the mixture for 15 minutes, then add Danishefsky's diene (1.2 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone product.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic olefins, including dihydropyrans. [1][11]This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock catalysts), involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene. [11]The functional group tolerance of modern metathesis catalysts makes RCM a highly attractive strategy for the synthesis of complex, functionalized dihydropyrans. [1]

Experimental Protocol: Ring-Closing Metathesis for Dihydropyran Synthesis

-

Dissolve the acyclic diene substrate (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL) under an inert atmosphere.

-

Add a solution of Grubbs' second-generation catalyst (0.05 mmol) in dichloromethane (5 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst.

-

Stir the mixture for 30 minutes, then concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dihydropyran.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides, which are a class of substituted dihydropyrans. [12]This reaction typically involves the treatment of a glycal (a 1,2-unsaturated sugar derivative) with a nucleophile in the presence of a Lewis acid. [12]The reaction proceeds through an allylic rearrangement, resulting in the formation of a new carbon-nucleophile bond at the anomeric position and a shift of the double bond. [12]

Experimental Protocol: Ferrier Rearrangement of Tri-O-acetyl-D-glucal

-

To a solution of tri-O-acetyl-D-glucal (1.0 mmol) and the desired alcohol nucleophile (1.2 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add indium(III) chloride (0.1 mmol). [13]2. Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the 2,3-unsaturated glycoside.

Conclusion and Future Perspectives

The substituted dihydropyran scaffold continues to be a focal point of research in natural product chemistry and drug discovery. Its widespread occurrence in nature and the diverse array of potent biological activities associated with dihydropyran-containing molecules ensure its enduring relevance. The continuous development of innovative and stereoselective synthetic methodologies provides powerful tools for accessing these complex structures and their analogs, facilitating a deeper understanding of their structure-activity relationships and mechanism of action. [1] Future research in this area will likely focus on several key aspects. The exploration of underexplored ecological niches, particularly marine environments, promises the discovery of novel dihydropyran-containing natural products with unique biological activities. [14]Advances in spectroscopic techniques and computational chemistry will aid in the rapid and accurate structure elucidation of these new compounds. [15]Furthermore, the application of biocatalysis and chemoenzymatic strategies, inspired by the biosynthetic pathways of these natural products, will offer more sustainable and efficient routes for their synthesis. [1]The continued synergy between natural product isolation, synthetic chemistry, and biological evaluation will undoubtedly lead to the development of new dihydropyran-based therapeutic agents to address unmet medical needs.

References

- The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery - Benchchem.

- SYNTHESIS OF DIHYDROPYRONE CONTAINING NATURAL PRODUCTS Priyanka Choudhary, Ravikant Ranjan,# Gulenur N. Khatun,# Rodney A. Ferna.

- Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... - ResearchGate.

- 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC.

- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers.

- Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development - Frontiers.

- Dihydropyran - Grokipedia.

-

3,4-Dihydropyran - Wikipedia. Available at: [Link]

-

Total Synthesis of Natural Dihydropyranones: A Contribution to the Structural Elucidation of Natural Products. Coibacins A and B, Cryptomoscatones D1, D2 and E3 | Request PDF - ResearchGate. Available at: [Link]

-

The Discovery of Marine Natural Products with Therapeutic Potential - PMC - NIH. Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

-

A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science. Available at: [Link]

-

Structure, biological activity, and synthesis of dihydropyranones. - ResearchGate. Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Traditional synthetic approaches of dihydropyran compounds. - ResearchGate. Available at: [Link]

-

Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6 ... - PMC. Available at: [Link]

-

Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid - IOSR Journal. Available at: [Link]

-

Isolation and Structure Elucidation of Natural Products from Plants. Available at: [Link]

-

Synthesis And Hetero-Diels-Alder Reation Of Dendralenes - Open Research Repository. Available at: [Link]

-

Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis | Request PDF - ResearchGate. Available at: [Link]

-

Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. Available at: [Link]

-

A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - MDPI. Available at: [Link]

-

Discovery of Bioactive Compounds by the UIC-ICBG Drug Discovery Program in the 18 Years Since 1998 - MDPI. Available at: [Link]

-

Discovery of cytotoxic natural products from Red Sea sponges: Structure and synthesis - DRS@nio. Available at: [Link]

-

Structures of new marine natural products with cytotoxic or antitumour activity reported in 2001 and 2002. - ResearchGate. Available at: [Link]

-

New Cytotoxic Natural Products from the Red Sea Sponge Stylissa carteri - ResearchGate. Available at: [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. Available at: [Link]

-

Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. Available at: [Link]

-

Ring Closing Metathesis Reactions: Organic Chemistry Tutorial - YouTube. Available at: [Link]

-

Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC. Available at: [Link]

-

Bioactive Constituents of Indigofera spicata - PMC - NIH. Available at: [Link]

-

Ring-closing metathesis - Wikipedia. Available at: [Link]

-

Natural product chemistry based on isolation and structure elucidation - Tohoku University. Available at: [Link]

-

Isolation, Structure Elucidation and Biological Activity of Natural Products | MDPI Books. Available at: [Link]

-

A Concise Route to Water-Soluble 2,6-Disubstituted BODIPY-Carbohydrate Fluorophores by Direct Ferrier-Type C-Glycosylation - Digital CSIC. Available at: [Link]

-

Isolation, structure elucidation and analytical methodologies for natural products. Available at: [Link]

-

Production of ROS at IC50 and 2 × IC50 values (A–C), observed with... - ResearchGate. Available at: [Link]

-

Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators - PubMed. Available at: [Link]

-

Bioactive Compounds Derived from Plants and Their Medicinal Potential - MDPI. Available at: [Link]

-

Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed. Available at: [Link]

-

An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC. Available at: [Link]

-

Research advances in the study of traditional Chinese medicine formula granules on signaling pathway-mediated disease mechanisms - Frontiers. Available at: [Link]

-

Applications for natural deep eutectic solvents in Chinese herbal medicines - Frontiers. Available at: [Link]

Sources

- 1. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Marine Natural Products with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive Constituents of Indigofera spicata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [drs.nio.res.in]

- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 12. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery [jstage.jst.go.jp]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Methodological & Application

5-Bromo-3,6-dihydro-2H-pyran-3-ol as a building block for heterocyclic compounds

Application Note: 5-Bromo-3,6-dihydro-2H-pyran-3-ol as a Bifunctional Building Block for Advanced Heterocyclic Scaffolds

Executive Summary

In modern drug discovery and complex natural product synthesis, the rapid assembly of densely functionalized three-dimensional architectures relies heavily on versatile, multi-handle building blocks. 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) has emerged as a highly privileged scaffold[1]. Featuring a half-chair oxygen-containing heterocycle, this molecule possesses two orthogonal reactive sites: a resilient vinyl bromide at the C5 position and an allylic alcohol at the C3 position. This structural duality allows for transition-metal-catalyzed sp²-sp² cross-couplings and stereospecific functionalizations to be conducted sequentially, enabling the rapid generation of complex pyranones, tetrahydropyrans, and fused bicyclic systems.

Structural Rationale & Mechanistic Causality

The synthetic utility of 5-bromo-3,6-dihydro-2H-pyran-3-ol is dictated by its electronic and conformational properties:

-

The C5 Vinyl Bromide: Unlike aliphatic halides, the sp²-hybridized C-Br bond is highly resistant to standard nucleophilic substitution (SN1/SN2), ensuring stability during transformations at the C3 position. However, it undergoes facile oxidative addition with Palladium(0) species, making it an ideal electrophile for Suzuki-Miyaura, Stille, and Sonogashira cross-couplings.

-

The C3 Allylic Alcohol: The hydroxyl group serves a dual purpose. It can act as a stereodirecting group for facial-selective epoxidations (e.g., via hydrogen bonding with transition metal catalysts like VO(acac)₂) or be oxidized to yield a 5-substituted-2H-pyran-3(6H)-one. The resulting enone is a powerful Michael acceptor, perfectly primed for conjugate additions and annulation cascades[2].

Application in Drug Discovery (Pathways & Targets)

The dihydropyran core is ubiquitous in biologically active molecules. By utilizing 5-bromo-3,6-dihydro-2H-pyran-3-ol, researchers can access distinct pharmacological targets:

Kinase Inhibition (BTK Pathway): The building block is a critical precursor for synthesizing furo[3,4-b]pyran-5-one frameworks. This rare bicyclic system is the core pharmacophore of the fungal metabolite (-)-TAN-2483B and its synthetic analogs. These compounds are potent inhibitors of Bruton's Tyrosine Kinase (BTK), a validated target for B-cell malignancies and autoimmune diseases[3]. The pyran-derived inhibitors covalently or non-covalently bind to the kinase domain, halting downstream PLCγ2 and NF-κB signaling.

Fig 1. BTK signaling pathway targeted by furo[3,4-b]pyran-5-ones derived from the building block.

Immunomodulators (PD-1/PD-L1 Checkpoint): Substituted 3,6-dihydro-2H-pyrans have been heavily patented as core structural motifs in small-molecule immunomodulators. These compounds disrupt the PD-1/PD-L1 protein-protein interaction, functioning as an intrinsic feedback blockade to restore T-cell activation in the tumor microenvironment[4].

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the divergent functionalization of the building block.

Fig 2. Divergent synthetic workflow from 5-bromo-3,6-dihydro-2H-pyran-3-ol to functionalized pyrans.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the vinyl bromide while strictly preserving the integrity of the allylic alcohol. Causality & Design: The choice of Pd(dppf)Cl₂ is critical. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step and drastically suppresses unwanted β-hydride elimination or palladium-catalyzed isomerization of the allylic alcohol into a saturated ketone.

-

Degassing: In a Schlenk flask, prepare a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge with argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst quenching.

-

Reagent Assembly: To the flask, add 5-bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of argon.

-

Reaction: Heat the sealed mixture to 80 °C. Monitor via TLC (30% EtOAc/Hexanes). Self-Validating Check: The starting material is UV-inactive but stains bright yellow/brown with KMnO₄ due to the double bond. The product will be both UV-active (due to the new aryl ring) and KMnO₄-active.

-

Workup: Cool to room temperature and partition between EtOAc and water. Self-Validating Check: If the organic layer turns opaque black, palladium black has precipitated, indicating that the catalytic cycle has terminated. Filter the organic layer through a short pad of Celite to remove colloidal palladium before concentration.

Protocol B: Oxidation to 5-Aryl-2H-pyran-3(6H)-one

Objective: Conversion of the coupled dihydropyranol to a reactive enone for subsequent Michael additions. Causality & Design: Dess-Martin Periodinane (DMP) is selected over Jones reagent or Swern conditions. Acidic chromium reagents can cleave the electron-rich double bond, while the amine bases in Swern oxidations can trigger premature Michael addition or polymerization of the resulting enone.

-

Setup: Dissolve the 5-aryl-3,6-dihydro-2H-pyran-3-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.

-

Buffering: Add solid NaHCO₃ (2.0 equiv). Causality: DMP oxidation generates acetic acid as a byproduct. The dihydropyran ring is acid-sensitive; NaHCO₃ buffers the system, preventing acid-catalyzed ring opening or hydration of the double bond.

-

Oxidation: Add DMP (1.5 equiv) in three portions over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Self-Validating Check: The cloudy suspension will turn completely biphasic and clear. The Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, ensuring they do not co-elute with the product during chromatography.

-

Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Store the resulting enone at -20 °C.

Quantitative Data Summary

The table below summarizes the optimized parameters for the Suzuki-Miyaura functionalization of the building block, demonstrating the necessity of bidentate ligands to maintain high yields.

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Bromo-3,6-dihydro-2H-pyran-3-ol

| Entry | Aryl Boronic Acid | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene / Na₂CO₃ | 90 | 12 | 45 (Isomerization noted) |

| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane:H₂O / K₂CO₃ | 80 | 6 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Dioxane:H₂O / K₂CO₃ | 80 | 6 | 85 |

| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Dioxane:H₂O / K₂CO₃ | 80 | 8 | 79 |

| 5 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane:H₂O / K₂CO₃ | 80 | 6 | 91 |

Note: Monodentate ligands (Entry 1) lead to competitive allylic alcohol isomerization to the saturated ketone. Bidentate ligands (Entries 2-5) effectively suppress this side reaction.

References

- 2247401-67-6 | 5-Bromo-3,6-dihydro-2H-pyran-3-ol | ChemScene.ChemScene Catalog.

- Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.MDPI Molecules.

- A structure-based approach to kinase inhibition based on the natural product (-)-TAN-2483B.Amazon S3 / University Thesis Repository.

- EP3452476B1 - Heterocyclic compounds as immunomodulators.Google Patents.

Sources

Application Note: Nucleophilic Substitution Strategies at the C5-Bromo Position of Electron-Deficient Heterocycles

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the various substitution patterns, the C5-bromo position presents a unique reactivity profile that heavily depends on the electronic nature of the parent ring. This application note provides an authoritative guide to functionalizing the C5-bromo position, contrasting the direct seen in highly electron-deficient systems (e.g., tetrazoles, triazines) with the transition-metal-catalyzed cross-coupling required for moderately deficient systems (e.g., pyrimidines)[1].

Designed for drug development professionals, this guide details the mechanistic causality, step-by-step self-validating protocols, and quantitative optimization metrics necessary to master C5-bromo functionalization.

Mechanistic Causality: The C5-Bromo Conundrum

To successfully execute a substitution at the C5 position, one must first understand the underlying molecular orbital dynamics that dictate its reactivity.

The Regioselectivity of Pyrimidines

In the pyrimidine scaffold, the C2, C4, and C6 positions are situated ortho or para to the highly electronegative imine-like nitrogen atoms. This arrangement effectively stabilizes the anionic Meisenheimer intermediate during nucleophilic attack. However, the C5 position is meta to both nitrogens. Consequently, the C5 carbon is the least electron-deficient site on the ring. Direct SNAr at the C5-bromo position of pyrimidines is thermodynamically unfavorable. For instance, in, nucleophilic attack occurs exclusively at the C2-fluoride, leaving the C5-bromide intact for subsequent [2].

Extreme Electron Deficiency in Tetrazoles and Triazines

Conversely, when the heterocyclic core is saturated with heteroatoms—such as in 1-substituted tetrazoles or 1,2,3-triazines—the cumulative inductive and resonance-withdrawing effects drastically lower the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like, the C5-bromo position becomes highly activated[3]. The resulting Meisenheimer complex is stabilized by the delocalization of negative charge across the four nitrogen atoms, permitting direct, metal-free SNAr with alkoxides, thiolates, and amines[3].

Divergent mechanistic pathways for C5-bromo functionalization based on heterocycle electronics.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct SNAr at the C5-Bromo Position of 1-Substituted Tetrazoles

This protocol leverages the extreme electron deficiency of the tetrazole ring to achieve metal-free C-O or C-S bond formation[3].

Materials: 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (1.0 eq), Sodium phenoxide (1.2 eq), anhydrous DMF. Step-by-Step Methodology:

-

Preparation: In an oven-dried flask, dissolve the 5-bromotetrazole (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

-

Nucleophile Addition: Add sodium phenoxide (1.2 mmol) in a single portion.

-

Thermal Activation: Heat the reaction mixture to 80 °C.

-

Reaction Monitoring: Stir for 4 hours. Causality Note: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion by leaving it relatively unsolvated.

-

Workup: Cool to room temperature, dilute with 20 mL of water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate.

Validation & QC Checkpoints:

-

Visual Cue: The solution will transition from clear to a distinct yellow hue upon formation of the Meisenheimer intermediate, followed by the precipitation of fine white NaBr salts as aromaticity is restored.

-